molecular formula C14H11N3OS B5841546 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5841546
M. Wt: 269.32 g/mol
InChI Key: WVSOTBSXFZKNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have suggested that this compound exerts its biological activities by interacting with various cellular targets. For instance, the antibacterial activity of this compound is thought to be due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.
The anticancer activity of 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine is believed to be mediated by its ability to induce apoptosis in cancer cells. This compound has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. Moreover, this compound also inhibits the PI3K/Akt signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine exhibits various biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth and biofilm formation of various bacterial strains, including drug-resistant strains. Moreover, this compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
In addition, this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a critical role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potent antibacterial activity against a wide range of bacterial strains, including drug-resistant strains. Moreover, this compound exhibits various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity towards normal cells, in addition to cancer cells. Therefore, further studies are required to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the development of more potent and selective analogs of this compound. Moreover, further studies are required to determine the safety and efficacy of this compound in vivo, which will pave the way for its potential use in clinical settings.
Another area of future research is the investigation of the mechanism of action of this compound. Studies are required to determine the cellular targets of this compound and the signaling pathways that are involved in its biological activities. Moreover, the structure-activity relationship of this compound needs to be further elucidated, which will provide insights into the design of more potent and selective analogs.
Conclusion:
In conclusion, 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antibacterial activity against a wide range of bacterial strains, as well as anticancer, anti-inflammatory, and antioxidant properties. However, further studies are required to determine the safety and efficacy of this compound in vivo, which will pave the way for its potential use in clinical settings.

Synthesis Methods

The synthesis of 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-(pyridin-4-yl)acetonitrile with phenylthiomethyl isocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using column chromatography.

Scientific Research Applications

4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Another area of research is the potential use of 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine as an anticancer agent. Studies have demonstrated that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Moreover, this compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

5-(phenylsulfanylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-4-12(5-3-1)19-10-13-16-14(17-18-13)11-6-8-15-9-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSOTBSXFZKNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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